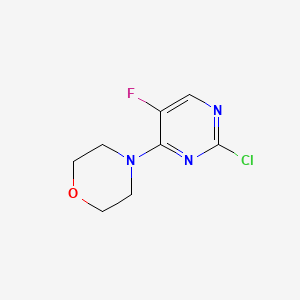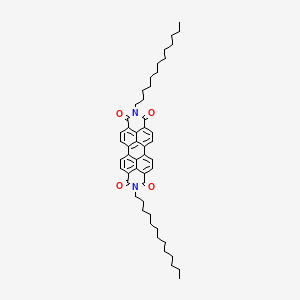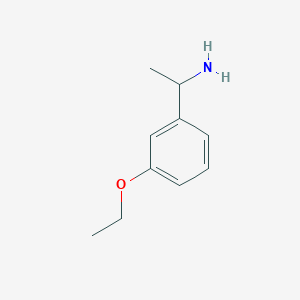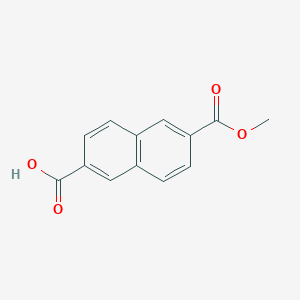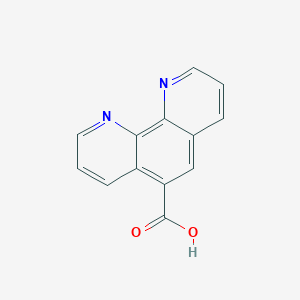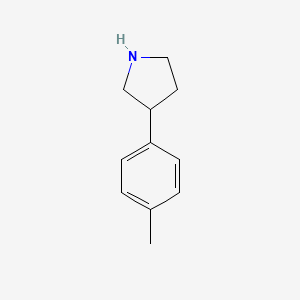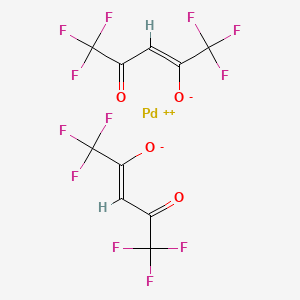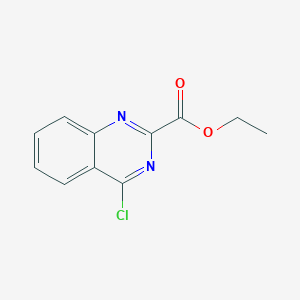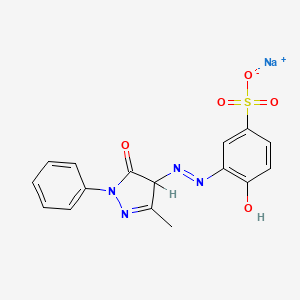
MORDANT ORANGE 37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mordant Orange 37: is a synthetic dye belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in textile dyeing and printing due to its ability to form strong bonds with fabrics, resulting in vibrant and long-lasting colors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Mordant Orange 37 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction is carried out under acidic conditions, usually with hydrochloric acid and sodium nitrite, followed by the addition of the coupling component in an alkaline medium .
Industrial Production Methods: : Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: : Mordant Orange 37 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Substitution reactions can occur at the aromatic rings of this compound, often facilitated by electrophilic or nucleophilic reagents.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of aromatic amines .
Aplicaciones Científicas De Investigación
Chemistry: : Mordant Orange 37 is used as a model compound in studies of dye chemistry, including investigations into the mechanisms of dye adsorption and degradation .
Biology: : In biological research, this compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope .
Industry: : In the textile industry, this compound is widely used for dyeing fabrics, particularly those made of wool and silk. It is also used in the production of colored paper and leather .
Mecanismo De Acción
The mechanism of action of Mordant Orange 37 involves the formation of a coordination complex with metal ions, which then binds to the fabric or tissue. The molecular targets and pathways involved in this process include the formation of stable metal-dye complexes and the interaction of these complexes with the substrate .
Comparación Con Compuestos Similares
Similar Compounds: : Compounds similar to Mordant Orange 37 include other azo dyes such as Mordant Orange 1, Direct Orange 26, and Acid Orange 7 .
Uniqueness: : this compound is unique in its ability to form strong and stable complexes with metal ions, which enhances its dyeing properties. Compared to other azo dyes, it offers better color fastness and a wider range of shades .
Propiedades
Número CAS |
6441-98-1 |
|---|---|
Fórmula molecular |
C16H14N4O5S |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H14N4O5S/c1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21/h2-9,15,21H,1H3,(H,23,24,25) |
Clave InChI |
YSDKKYUWKXPOPQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)
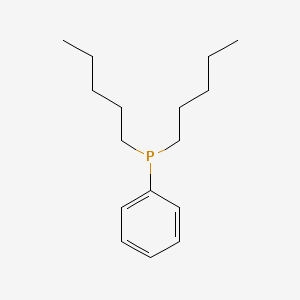
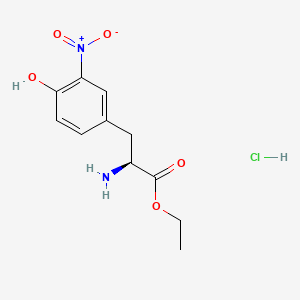
![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)
